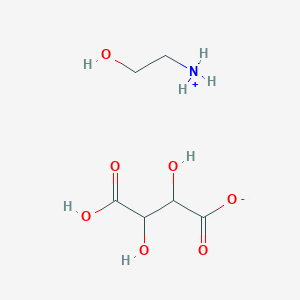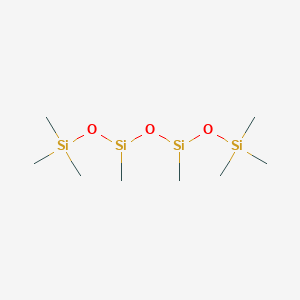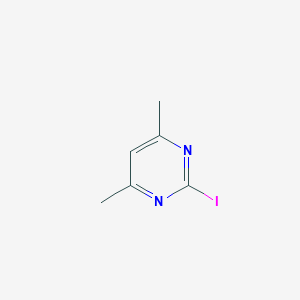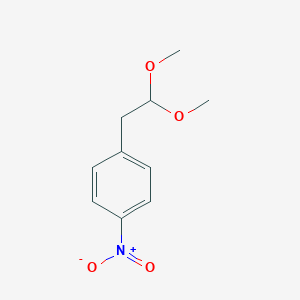
2,2,3-Trimethylbutane-1,3-diol
Descripción general
Descripción
2,2,3-Trimethylbutane-1,3-diol is a chemical compound with the molecular formula C7H16O2 . It is a solid substance at room temperature and has a molecular weight of 132.2 . It is also known by the synonym 2,2,3-Trimethylbutane-1,3-diol .
Synthesis Analysis
The synthesis of 2,2,3-Trimethylbutane-1,3-diol has been reported in several studies . For instance, one study reported a one-step catalytic synthesis of 2,2,3-trimethylbutane from methanol .
Molecular Structure Analysis
The InChI code for 2,2,3-Trimethylbutane-1,3-diol is 1S/C7H16O2/c1-6(2,5-8)7(3,4)9/h8-9H,5H2,1-4H3 . The InChI key is FWRDQCHWQGNXNZ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
2,2,3-Trimethylbutane-1,3-diol is a solid substance at room temperature . It has a molecular weight of 132.2 .
Aplicaciones Científicas De Investigación
Thermophysical Property Research
“2,2,3-Trimethylbutane-1,3-diol” is used in the study of thermophysical properties. The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds, including “2,2,3-Trimethylbutane-1,3-diol”. These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
Fuel Additive
“2,2,3-Trimethylbutane-1,3-diol” is a highly branched alkane used as a fuel additive . As a fuel additive, it can enhance the octane rating of gasoline, improving engine performance and reducing harmful emissions.
Organic Compound Research
As an organic compound, “2,2,3-Trimethylbutane-1,3-diol” is used in various research applications. It’s often used in studies involving saturated hydrocarbons .
Chemical Synthesis
“2,2,3-Trimethylbutane-1,3-diol” can be used as a starting material or intermediate in chemical synthesis. Its unique structure makes it useful in the synthesis of a variety of chemical compounds .
Safety and Hazards
The safety information for 2,2,3-Trimethylbutane-1,3-diol indicates that it may cause skin irritation (H315), cause serious eye damage (H318), may cause respiratory irritation (H335), and may be harmful to aquatic life with long-lasting effects (H411) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302+P352) .
Mecanismo De Acción
Target of Action
2,2,3-Trimethylbutane-1,3-diol, also known as Triptane , is an organic chemical compound with the molecular formula C7H16O2 . It is an alkane, specifically the most compact and heavily branched of the heptane isomers
Mode of Action
It is known that triptane is commonly used as an anti-knock additive in aviation fuels . This suggests that it may interact with combustion processes to prevent engine knocking, a phenomenon that can cause damage to engine components.
Biochemical Pathways
As an alkane, it is likely involved in combustion reactions when used as a fuel additive .
Result of Action
As an anti-knock additive in aviation fuels, its primary effect is likely to be the prevention of engine knocking .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,3-Trimethylbutane-1,3-diol. For instance, temperature and pressure conditions can affect the combustion process in which this compound is involved . .
Propiedades
IUPAC Name |
2,2,3-trimethylbutane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(2,5-8)7(3,4)9/h8-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRDQCHWQGNXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381664 | |
| Record name | 2,2,3-trimethylbutane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3-Trimethylbutane-1,3-diol | |
CAS RN |
16343-75-2 | |
| Record name | 2,2,3-trimethylbutane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![1,4-Dioxaspiro[4.6]undecane](/img/structure/B92739.png)